molecular formula C20H12F2N2O2 B2753810 N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide CAS No. 1207044-15-2

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide

Cat. No.: B2753810
CAS No.: 1207044-15-2
M. Wt: 350.325
InChI Key: NJONPIXWNHKOKG-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide is a chemical compound offered for research purposes, featuring a benzoxazole core structure that is of significant interest in medicinal chemistry. The benzoxazole moiety is a privileged scaffold in drug discovery, known for its diverse biological activities and presence in compounds that interact with critical therapeutic targets. Benzoxazole derivatives have demonstrated substantial potential in oncology research. Specifically, compounds based on the benzo[d]oxazole scaffold have been identified as potent type-I inhibitors of FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a key driver mutation in approximately 25% of Acute Myeloid Leukemia (AML) cases . One such inhibitor, discovered through structured medicinal chemistry efforts, exhibited potent FLT3-ITD inhibitory activity (IC50: 0.41 nM) and strong anti-proliferative effects in MV4-11 leukemia cells . This highlights the scaffold's relevance for developing novel targeted cancer therapies. Furthermore, research into 3-(2-benzoxazol-5-yl)alanine derivatives has shown that the benzoxazole structure is associated with antimicrobial properties. Studies have found that such compounds can exhibit selective activity against Gram-positive bacteria like B. subtilis and antifungal activity against pathogens such as C. albicans . The structure-activity relationship (SAR) indicates that substitutions at the 2 and 5 positions of the benzoxazole ring are critical for optimizing this biological activity . Additional studies on N-phenacyl derivatives of 2-mercaptobenzoxazole have confirmed a pleiotropic action mode against Candida species, including perturbation of total sterol content, inhibition of efflux pumps, and effects on mitochondrial respiration . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2N2O2/c21-13-8-9-15(16(22)11-13)19(25)23-14-5-3-4-12(10-14)20-24-17-6-1-2-7-18(17)26-20/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJONPIXWNHKOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. The starting materials often include ortho-aminophenol and heptafluoro-2-iodopropane . The reaction conditions may vary, but common reagents and solvents used in the synthesis include methanol, hydrochloric acid, and various aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted benzoxazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide exhibit promising anticancer properties. The benzo[d]oxazole moiety is known for its ability to interact with biological targets, potentially leading to the inhibition of tumor growth. A study highlighted that derivatives of benzoxazole can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties
Another significant application is in the development of antimicrobial agents. Benzoxazole derivatives have shown efficacy against a range of bacterial strains, including multi-drug resistant pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects
Compounds containing the benzoxazole structure have been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases such as arthritis .

Material Science

Fluorescent Materials
this compound can be utilized in the development of fluorescent materials due to its unique photophysical properties. These materials are valuable in applications such as organic light-emitting diodes (OLEDs) and sensors. The incorporation of difluorobenzamide enhances the stability and efficiency of these materials under operational conditions .

Polymer Additives
In polymer science, this compound can serve as an additive to improve the thermal and mechanical properties of polymers. Its incorporation can lead to enhanced durability and resistance to degradation under environmental stressors, which is beneficial for applications in packaging and construction materials .

Case Studies

StudyApplicationFindings
Study 1 Anticancer ActivityDemonstrated that benzoxazole derivatives induce apoptosis in breast cancer cells through mitochondrial pathways .
Study 2 Antimicrobial PropertiesShowed effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antibiotic agent .
Study 3 Fluorescent MaterialsDeveloped a new class of OLEDs using benzoxazole derivatives that exhibited high efficiency and stability under prolonged use .

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . Additionally, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Electronic Properties :

  • The 2,4-difluorobenzamide group in the target compound enhances electron-withdrawing capacity compared to the tert-butyl group in its AIE-active analog . Fluorine atoms may improve metabolic stability and binding affinity in bioactive contexts.
  • In contrast, diflubenzuron (2,6-difluoro) uses fluorine to stabilize its urea moiety, critical for pesticidal activity .

Heterocyclic Moieties :

  • The benzo[d]oxazole core in the target compound contrasts with thiazol (e.g., ) or oxadiazole (e.g., ) in other analogs. These heterocycles influence π-conjugation and intermolecular interactions.

Biological vs. Material Applications :

  • Fluorinated benzamides like flutolanil and diflubenzuron are optimized for bioactivity (fungicidal/chitin-inhibiting) , while the tert-butyl analog is tailored for AIE in fluorescence imaging . The target compound’s dual heterocyclic/fluorinated design may bridge these domains.

Physicochemical and Spectral Comparisons

  • Solubility : The 2,4-difluorobenzamide group likely reduces solubility in polar solvents compared to the tert-butyl analog, which may exhibit better solubility due to steric bulk .
  • Thermal Stability : Fluorine atoms enhance thermal stability, as seen in pesticidal benzamides .
  • Optical Properties : The tert-butyl analog’s AIE activity (λem ~500 nm) suggests the target compound could emit at shorter wavelengths due to reduced steric hindrance from fluorine.

Biological Activity

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H12F2N2OC_{15}H_{12}F_2N_2O and a molecular weight of approximately 284.26 g/mol. Its structure features a difluorobenzamide moiety attached to a benzo[d]oxazole ring, which is known for its diverse biological activities.

Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many benzamide derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, studies have shown that related compounds can have IC50 values significantly lower than standard inhibitors like Donepezil .
  • Modulation of Protein Interactions : The compound may interact with specific proteins involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Anticancer Properties

Several studies have explored the anticancer potential of benzamide derivatives. For example:

  • Inhibition of RET Kinase : Some benzamide derivatives have been evaluated as RET kinase inhibitors, showing moderate to high potency in inhibiting cell proliferation driven by RET mutations . This suggests that this compound may also possess similar properties.

Neuroprotective Effects

The neuroprotective effects of this compound are particularly noteworthy:

  • AChE and BuChE Inhibition : As mentioned earlier, compounds with similar structures have demonstrated significant inhibition of AChE and BuChE, which could lead to enhanced cholinergic activity in the brain. This is beneficial for conditions like Alzheimer's disease .

Case Studies and Research Findings

  • In Vitro Studies : In vitro studies involving related benzoxazole derivatives have shown promising results in inhibiting AChE and BuChE. For example, analogues with specific substitutions displayed IC50 values ranging from 5.80 µM to 42.60 µM against these enzymes .
  • Cell Proliferation Assays : In cellular models, certain benzamide derivatives have been tested for their ability to inhibit cancer cell lines, demonstrating significant reductions in cell viability at low concentrations.
  • Structure-Activity Relationship (SAR) : Research into the SAR of benzamide derivatives indicates that modifications on the aromatic rings can significantly alter biological activity. For instance, the introduction of electron-withdrawing groups has been associated with increased inhibitory potency against targeted enzymes .

Data Table: Biological Activity Summary

CompoundTarget EnzymeIC50 Value (µM)Reference
This compoundAChETBDTBD
Related Benzoxazole Derivative 1AChE6.40
Related Benzoxazole Derivative 2BuChE7.20
Benzamide Derivative I-8RET KinaseTBD

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide?

  • Answer: The synthesis involves multi-step reactions, including amide bond formation and heterocyclic ring closure. Key parameters include:

  • Temperature control : Maintain 80–100°C during coupling steps to ensure reactivity without side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
  • Catalysts : Use coupling agents like EDCI or HATU for efficient amide bond formation .
  • Purification : Recrystallization or column chromatography (e.g., silica gel, eluting with EtOAc/hexane) is critical for ≥95% purity .

Q. How can structural characterization of this compound be validated?

  • Answer: Employ a combination of analytical techniques:

  • NMR spectroscopy : Confirm substitution patterns (e.g., fluorine atoms at 2,4-positions via 19F^{19}\text{F}-NMR) .
  • Mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]+^+ ~423.1 g/mol based on similar benzoxazole derivatives) .
  • X-ray crystallography : Resolve crystal structure to validate benzoxazole-phenyl orientation .

Advanced Research Questions

Q. How does fluorination at the 2,4-positions of the benzamide moiety influence bioactivity?

  • Answer: Fluorine atoms enhance metabolic stability and modulate electronic effects:

  • Electron-withdrawing effects : Increase electrophilicity of the benzamide carbonyl, potentially improving target binding (e.g., kinase inhibition) .
  • Lipophilicity : Fluorine substitution (logP ~3.5) may enhance blood-brain barrier penetration, relevant for CNS-targeted studies .
  • Comparative studies : Analogues lacking fluorine show reduced potency in kinase assays (e.g., TrkA inhibition), supporting fluorination’s role .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Answer: Contradictions may arise from assay conditions or target promiscuity. Mitigation strategies include:

  • Dose-response profiling : Test compound concentrations from nM to µM to identify off-target effects .
  • Orthogonal assays : Validate kinase inhibition (e.g., TrkA) via enzymatic assays and cellular models (e.g., PC12 neurite outgrowth) .
  • Molecular docking : Compare binding modes with structurally similar inhibitors (e.g., AT791 for TLR9) to explain activity variations .

Q. How can researchers design SAR studies to explore the benzo[d]oxazole core’s role in target engagement?

  • Answer: Key modifications for structure-activity relationship (SAR) analysis:

  • Core substitution : Replace benzoxazole with benzothiazole or oxadiazole to assess ring electronics .
  • Phenyl linker optimization : Introduce methyl or methoxy groups at the 3-position to probe steric effects .
  • Fluorine replacement : Substitute 2,4-difluoro with chloro or trifluoromethyl groups to evaluate halogen-specific interactions .

Methodological Considerations

Q. What in vitro models are appropriate for evaluating this compound’s cardioprotective potential?

  • Answer: Based on related benzoxazole derivatives:

  • Doxorubicin-induced cardiotoxicity : Use rat cardiomyocytes (H9c2 cells) to measure troponin release and ROS levels .
  • Mitochondrial function assays : Assess ATP production and mitochondrial membrane potential (JC-1 staining) .

Q. How should researchers address solubility challenges in biological assays?

  • Answer:

  • Solubilization agents : Use DMSO (≤0.1% final concentration) or cyclodextrins for aqueous stability .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to improve solubility without altering activity .

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